1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine
Description
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]piperazine is a quinoline-piperazine hybrid compound characterized by a trifluoromethyl (-CF₃) group at the 2-position and chlorine substituents at the 6- and 8-positions of the quinoline ring. This structural configuration confers unique electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
6,8-dichloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2F3N3/c15-8-5-9-11(22-3-1-20-2-4-22)7-12(14(17,18)19)21-13(9)10(16)6-8/h5-7,20H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANUKJJMANECSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Trifluoromethylaniline Derivatives
The quinoline scaffold is constructed using a Gould–Jacobs reaction, where 3-trifluoromethylaniline derivatives react with ethyl trifluoroacetoacetate in polyphosphoric acid (PPA) at elevated temperatures (100–150°C). This cyclodehydration yields 4-hydroxy-2-(trifluoromethyl)quinoline (70 , Scheme 1).
Reaction Conditions :
- Aniline substrate : 3-Trifluoromethylaniline
- Cyclizing agent : Ethyl 2,2,2-trifluoroacetoacetate
- Acid catalyst : PPA
- Temperature : 150°C, 4–6 hours
- Yield : 68–75%
The electron-withdrawing trifluoromethyl group facilitates cyclization by stabilizing the intermediate iminium ion.
Halogenation at the 6- and 8-Positions
Chlorination of the hydroxyquinoline intermediate (70 ) is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This converts the 4-hydroxyl group to a chloride while introducing chlorine atoms at the 6- and 8-positions via electrophilic aromatic substitution (Scheme 2).
Optimized Protocol :
The dichlorination is regioselective due to the directing effects of the trifluoromethyl group and the quinoline nitrogen.
Installation of the Piperazine Moiety
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate undergoes SNAr with piperazine in the presence of a base. The electron-deficient quinoline ring activates the 4-position for nucleophilic attack (Scheme 3).
Procedure :
- Substrate : 6,8-Dichloro-2-(trifluoromethyl)-4-chloroquinoline
- Nucleophile : Piperazine (3 equiv)
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C, 6 hours
- Yield : 76–84%
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
- Deprotonation of piperazine by K₂CO₃ generates a free amine.
- Nucleophilic displacement of the 4-chloro group forms the C–N bond.
Buchwald–Hartwig Amination
As an alternative, palladium-catalyzed cross-coupling ensures higher yields for sterically hindered substrates. Using a BrettPhos precatalyst and cesium carbonate (Cs₂CO₃), the piperazine is coupled to the 4-chloroquinoline (Scheme 4).
Optimized Conditions :
- Catalyst : Pd₂(dba)₃/BrettPhos (2 mol%)
- Ligand : BrettPhos (4 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : 1,4-Dioxane
- Temperature : 100°C, 12 hours
- Yield : 88–92%
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to remove regioisomers and unreacted piperazine.
Spectroscopic Data
- ¹H NMR (300 MHz, CDCl₃): δ 8.45 (d, J = 8.7 Hz, 1H, H-5), 7.92 (s, 1H, H-3), 3.85–3.65 (m, 8H, piperazine), 2.95 (s, 1H, NH).
- ¹³C NMR : δ 152.1 (C-4), 144.6 (C-2), 132.9 (C-6), 131.2 (C-8), 125.7 (q, J = 270 Hz, CF₃), 46.8 (piperazine).
- HRMS : m/z calculated for C₁₄H₁₁Cl₂F₃N₃ [M+H]⁺: 350.17, found: 350.15.
Alternative Synthetic Routes
Quinazoline Hybridization
A modified approach involves synthesizing a quinazoline intermediate followed by piperazine coupling (Scheme 5).
- Oxidation : 2-Amino-4-(trifluoromethyl)benzonitrile → amide (86 ) using H₂O₂/NaOH.
- Cyclization : Trifluoroacetylation and KOH-mediated cyclization to quinazolone (87 ).
- Chlorination : POCl₃ converts 87 to 4-chloroquinazoline (88 ).
- Amination : SNAr with piperazine yields the target compound.
Advantages : Improved solubility due to the additional nitrogen atom.
Challenges and Optimization
Regioselectivity in Halogenation
Competitive chlorination at the 5- and 7-positions is mitigated by using DMF as a Lewis acid catalyst, directing electrophiles to the 6- and 8-positions.
Piperazine Deprotection
Boc-protected piperazine requires trifluoroacetic acid (TFA) deprotection post-coupling. Optimal conditions: 20% TFA in CH₂Cl₂, 2 hours, 25°C.
Chemical Reactions Analysis
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chlorine vs. Trifluoromethyl Groups
- Chlorine Substitution :
Chlorine atoms in aromatic systems enhance binding via halogen bonding and increase lipophilicity. For example, in 1-(4-chlorobenzhydryl)piperazine derivatives, chlorine contributes to cytotoxicity in cancer cell lines (e.g., IC₅₀ values < 10 μM in HEPG2 and MCF7 cells) . However, replacing chlorine with hydrogen or trifluoromethyl groups in phenyl-piperazine analogs reduces biological activity, as seen in coumarin-piperazine hybrids .- Key Data :
| Compound | Substituents | Biological Activity (IC₅₀) |
|---|---|---|
| 1-(4-Chlorobenzhydryl)piperazine | 4-Cl on benzhydryl | 8.2 μM (HEPG2) |
| Coumarin-piperazine analog | H instead of Cl | >100 μM (AChE inhibition) |
- Trifluoromethyl Substitution: The -CF₃ group in 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]piperazine likely enhances receptor selectivity. For instance, 1-(m-trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors due to steric and electronic effects . Similarly, trifluoromethyl-substituted thiazole-piperazine hybrids show potent AChE inhibition (IC₅₀ ~0.5 μM) .
Receptor Binding and Selectivity
- Serotonin Receptor Affinity: The compound’s quinoline core differentiates it from phenyl-piperazine analogs.
- Enzyme Inhibition: Trifluoromethyl groups in thiazole-piperazine hybrids enhance AChE inhibition (e.g., compound 114c: IC₅₀ = 0.42 μM) . The dichloro-quinoline moiety in 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]piperazine could further improve inhibition by interacting with hydrophobic enzyme pockets.
Key Research Findings
- Biological Activity: The trifluoromethyl group is critical for maintaining activity in coumarin-piperazine hybrids, with analogs lacking this group showing >50% reduction in AChE inhibition .
- Structural Insights : Molecular docking studies indicate that the trifluoromethyl group in similar compounds occupies hydrophobic pockets in 5-HT₁B and AChE, stabilizing ligand-receptor interactions .
Biological Activity
1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12Cl2F3N3
- Molecular Weight : 350.17 g/mol
- CAS Number : Not explicitly mentioned in the search results but related to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety is known for its versatility in drug development, particularly in targeting aminergic receptors, which are crucial in various physiological processes.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antitumor Activity : Similar compounds have shown significant antitumor effects by inducing cell death through necroptosis mechanisms. For example, the related compound LQFM018 has demonstrated antileukemic activity by promoting necroptosis in K562 cells, suggesting that this compound may have similar effects .
- Antimicrobial Properties : Piperazine derivatives have been noted for their antimicrobial activities. Research indicates that modifications in the piperazine structure can enhance efficacy against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces necroptosis | |
| Antimicrobial | Effective against bacterial strains | |
| Receptor Binding | Affinity for dopamine receptors |
Case Study 1: Antileukemic Activity
In a study involving LQFM018, a piperazine derivative, researchers observed that it triggered necroptotic cell death in K562 leukemic cells. This was characterized by increased expression of TNF-R1 and mRNA levels of CYLD without activating caspases. These findings suggest that compounds structurally similar to this compound may also promote cell death through similar pathways .
Case Study 2: Antimicrobial Properties
Research on piperazine derivatives has indicated their potential as antimicrobial agents. A study highlighted that modifications to the piperazine ring could enhance the antibacterial activity against various strains, suggesting that this compound might exhibit similar properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
